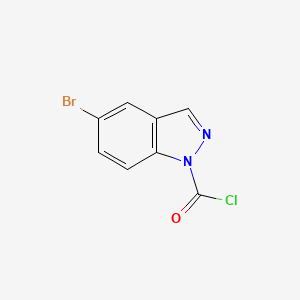

5-bromo-1H-indazole-1-carbonylchloride

Description

General Context of Indazole Scaffolds in Contemporary Organic Synthesis

Indazole, a bicyclic aromatic nitrogen-containing heterocycle, represents a "privileged scaffold" in the fields of medicinal chemistry and organic synthesis. pnrjournal.com This structural motif, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the development of numerous therapeutic agents. nih.gov Indazole-containing derivatives are noted for a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. rsc.org The versatility of the indazole core allows for the synthesis of diversely substituted compounds, making it a focal point for the creation of novel bioactive molecules and a key building block in the pharmaceutical industry. pnrjournal.comnbinno.com

Strategic Importance of Acyl Chlorides as Activated Carboxylic Acid Derivatives in Synthetic Transformations

Acyl chlorides are a class of highly reactive organic compounds derived from carboxylic acids. Their strategic importance in synthesis stems from the excellent leaving group ability of the chloride ion, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity makes them superior acylating agents compared to their parent carboxylic acids or other derivatives like esters and amides. They are widely employed as key intermediates in a multitude of synthetic transformations, enabling the efficient formation of esters, amides, and anhydrides under mild conditions. This reactivity is fundamental to the construction of complex molecular architectures.

Positioning of 5-Bromo-1H-indazole-1-carbonylchloride within Indazole Synthetic Research

The compound this compound is a specialized reagent designed for advanced synthetic applications. It combines the desirable features of the indazole scaffold with the high reactivity of an acyl chloride. The carbonyl chloride group, attached to the N-1 position of the indazole ring, serves as a powerful electrophilic handle. This functional group allows for the direct and efficient incorporation of the 5-bromo-1H-indazole moiety into a wide range of molecules through reactions with various nucleophiles.

Furthermore, the presence of a bromine atom at the 5-position of the indazole ring provides a secondary site for chemical modification. This halogen atom can readily participate in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling further elaboration of the molecular structure. Consequently, this compound is not just an acylating agent but a versatile bifunctional building block, strategically positioned for the rapid synthesis of complex, multi-functionalized indazole derivatives for screening in drug discovery and materials science. chemimpex.com

Properties

Molecular Formula |

C8H4BrClN2O |

|---|---|

Molecular Weight |

259.49 g/mol |

IUPAC Name |

5-bromoindazole-1-carbonyl chloride |

InChI |

InChI=1S/C8H4BrClN2O/c9-6-1-2-7-5(3-6)4-11-12(7)8(10)13/h1-4H |

InChI Key |

SUTKFKLBGQSXDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=NN2C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 1h Indazole 1 Carbonylchloride

Synthesis of Key Indazole Precursors: 5-Bromo-1H-indazole

The preparation of 5-bromo-1H-indazole is a critical first step, and several synthetic routes have been established to achieve this. These methods often begin with readily available substituted aromatic compounds and proceed through cyclization and functionalization reactions.

Routes from Substituted Benzaldehydes and Hydrazines

A common and effective method for the synthesis of indazoles involves the condensation of a substituted benzaldehyde (B42025) with hydrazine (B178648). nih.gov In the case of 5-bromo-1H-indazole, 5-bromo-2-fluorobenzaldehyde (B134332) serves as a suitable starting material. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization.

A typical procedure involves heating 5-bromo-2-fluorobenzaldehyde with an excess of hydrazine. The reaction mixture is refluxed for several hours to ensure complete conversion. Following the reaction, the excess hydrazine is removed under reduced pressure, and the crude product is purified by column chromatography to yield 5-bromo-1H-indazole. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Table 1: Synthesis of 5-Bromo-1H-indazole from 5-Bromo-2-fluorobenzaldehyde

| Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield |

|---|

Electrophilic Bromination of 1H-Indazole

Direct bromination of the 1H-indazole core is another viable strategy to introduce the bromine atom at the 5-position. Electrophilic aromatic substitution reactions on the indazole ring system are influenced by the directing effects of the fused benzene (B151609) and pyrazole (B372694) rings. While direct bromination of unsubstituted 1H-indazole can lead to a mixture of products, the use of specific brominating agents and controlled reaction conditions can favor the formation of the desired 5-bromo isomer.

N-Bromosuccinimide (NBS) is a commonly employed reagent for the electrophilic bromination of aromatic and heteroaromatic compounds. wisdomlib.orgnih.govyoutube.commanac-inc.co.jp The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by the presence of activating or deactivating groups on the indazole ring. For instance, the bromination of activated aromatic rings with NBS can proceed under mild conditions. manac-inc.co.jp While a direct protocol for the 5-bromination of unsubstituted 1H-indazole is not extensively detailed in the provided literature, the general principles of electrophilic aromatic substitution suggest that this is a feasible, albeit potentially low-yielding, approach without proper optimization.

Other Cyclization and Functionalization Strategies for Bromo-Indazoles

Beyond the benzaldehyde route, other cyclization strategies provide access to the 5-bromo-1H-indazole scaffold. One notable method starts from 4-bromo-2-methylaniline (B145978). This process involves an initial acetylation of the aniline, followed by a diazotization and cyclization sequence.

In a detailed procedure, 4-bromo-2-methylaniline is first treated with acetic anhydride (B1165640) to form the corresponding acetamide. This intermediate is then subjected to reaction with isoamyl nitrite (B80452) in the presence of potassium acetate, leading to the formation of the indazole ring through an intramolecular cyclization. The final product, 5-bromo-1H-indazole, is obtained in high yield after a workup and purification process.

Table 2: Synthesis of 5-Bromo-1H-indazole from 4-Bromo-2-methylaniline

| Starting Material | Reagents | Solvent | Key Steps | Yield |

|---|

Another versatile approach is the reaction of 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine. chemicalbook.com This reaction is analogous to the benzaldehyde route, where hydrazine displaces the fluorine atom and subsequently cyclizes with the nitrile group to form the 3-amino-5-bromo-1H-indazole. While this yields a functionalized indazole, the amino group can be subsequently removed if the parent 5-bromo-1H-indazole is the desired product.

The Cadogan cyclization offers a powerful method for the synthesis of various N-heterocycles, including indazoles, through the deoxygenative cyclization of nitroaromatic compounds. nih.govresearchgate.net This reaction typically involves heating an ortho-substituted nitroarene with a trivalent phosphorus reagent, such as triethyl phosphite. While a specific example for the synthesis of 5-bromo-1H-indazole via this method was not found in the provided results, the general applicability of the Cadogan reaction suggests its potential as a synthetic route. nih.gov

Conversion of 5-Bromo-1H-indazole to its 1-Carbonyl Chloride Derivative

The final step in the synthesis is the introduction of the carbonyl chloride functionality at the N1 position of the 5-bromo-1H-indazole ring. This transformation is a type of N-acylation, specifically an N-chloroformylation.

Carbonylation and Chlorination Reagents for N1-Acyl Chloride Formation (e.g., Phosgene (B1210022), Phosgene Alternatives, Oxalyl Chloride)

The formation of an N-carbonyl chloride on a heterocyclic amine like indazole can be achieved using several highly reactive reagents.

Phosgene (COCl₂) is a classical and highly effective reagent for the synthesis of isocyanates and carbonyl chlorides. Its reaction with an N-H bond of an indazole would be expected to yield the desired 1-carbonyl chloride. However, due to its extreme toxicity, safer alternatives are often preferred.

Diphosgene (trichloromethyl chloroformate) and Triphosgene (B27547) (bis(trichloromethyl) carbonate) are solid and liquid phosgene substitutes, respectively, that are easier and safer to handle. nih.govnih.govguidechem.com They generate phosgene in situ, and one mole of triphosgene is equivalent to three moles of phosgene. guidechem.com These reagents are widely used for the synthesis of chloroformates, ureas, and other carbonyl derivatives from amines and alcohols. nih.govguidechem.com The reaction of 5-bromo-1H-indazole with triphosgene in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (B109758) or toluene, would be a standard approach to form the 5-bromo-1H-indazole-1-carbonyl chloride.

Oxalyl chloride ((COCl)₂) is another common reagent for the preparation of acyl chlorides from carboxylic acids. rsc.org Its reaction with N-heterocycles can also lead to the formation of N-carbonyl chlorides, although it is more commonly associated with the activation of carboxylic acids. The reaction of 5-bromo-1H-indazole with oxalyl chloride, likely in the presence of a base to neutralize the generated HCl, could potentially yield the target compound.

Reaction Condition Optimization for High Yield and Selectivity

The N-acylation of indazoles can lead to a mixture of N1 and N2 isomers. nih.gov Therefore, optimizing the reaction conditions is crucial to ensure high yield and regioselectivity for the desired N1-carbonyl chloride.

Several factors can influence the outcome of the N-acylation reaction:

Base: The choice of base is critical. A non-nucleophilic base is required to deprotonate the indazole N-H without competing with the indazole as a nucleophile. Common choices include triethylamine, diisopropylethylamine (DIPEA), or pyridine. The pKa of the base and the indazole will influence the equilibrium concentration of the indazolide anion.

Solvent: Anhydrous, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), toluene, or acetonitrile (B52724) are typically used to prevent reaction with the highly reactive carbonylating agent.

Temperature: These reactions are often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the reagents and minimize side reactions.

Stoichiometry: The molar ratio of the reactants needs to be carefully controlled. For reagents like triphosgene, which releases multiple equivalents of phosgene, the stoichiometry must be adjusted accordingly.

An electrochemical approach has also been reported for the selective N1-acylation of indazoles with acid anhydrides, which proceeds by generating the indazole anion in a controlled manner. organic-chemistry.orgorganic-chemistry.org This method offers a base-free and catalyst-free alternative, potentially providing high N1 selectivity. organic-chemistry.org While not directly demonstrated for the synthesis of a carbonyl chloride, this technique highlights an innovative strategy for achieving regioselective N-acylation of indazoles.

Chemical Reactivity and Mechanistic Aspects of 5 Bromo 1h Indazole 1 Carbonylchloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Chloride Moiety

The 1-carbonyl chloride group of the indazole is an activated acyl system, highly susceptible to attack by nucleophiles. This reactivity is a cornerstone of its utility, enabling the facile introduction of a variety of substituents at the N-1 position. The general mechanism follows a tetrahedral addition-elimination pathway, typical for nucleophilic acyl substitutions. A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is expelled, regenerating the carbonyl double bond and yielding the acylated product.

The reaction of 5-bromo-1H-indazole-1-carbonyl chloride with primary or secondary amines is a direct and efficient method for the synthesis of N-1-substituted 5-bromo-1H-indazole-1-carboxamides. This transformation, a specific type of nucleophilic acyl substitution, proceeds readily due to the high reactivity of the acid chloride and the strong nucleophilicity of amines. The reaction typically involves the attack of the amine's lone pair of electrons on the carbonyl carbon, followed by the elimination of a chloride ion. A proton is subsequently lost from the nitrogen to yield the neutral amide product.

This reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise form an ammonium (B1175870) salt with the reacting amine, rendering it non-nucleophilic. Alternatively, using a two-fold excess of the amine nucleophile can achieve the same outcome, where one equivalent acts as the nucleophile and the second acts as the base.

The versatility of this reaction allows for the synthesis of a wide array of N-substituted indazole carboxamides by simply varying the amine component. The resulting carboxamide functionality is a common feature in many biologically active compounds. While specific examples detailing the reactions of 5-bromo-1H-indazole-1-carbonyl chloride are often part of broader synthetic sequences for pharmaceutical intermediates, the general reactivity pattern is well-established for acid chlorides.

Table 1: Representative Amidation Reaction

| Amine Nucleophile | Product Structure | Typical Conditions |

| Primary Amine (R-NH₂) | 5-bromo-N-alkyl-1H-indazole-1-carboxamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Et₃N), 0°C to RT |

| Secondary Amine (R₂NH) | 5-bromo-N,N-dialkyl-1H-indazole-1-carboxamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Et₃N), 0°C to RT |

Analogous to amidation, 5-bromo-1H-indazole-1-carbonyl chloride reacts with alcohol nucleophiles to produce the corresponding 5-bromo-1H-indazole-1-carboxylates. Alcohols, being weaker nucleophiles than amines, typically require facilitation for the reaction to proceed efficiently. The reaction mechanism is a classic nucleophilic acyl substitution.

The esterification is commonly carried out in the presence of a base like pyridine, which not only scavenges the HCl byproduct but may also act as a nucleophilic catalyst by forming a more reactive acylpyridinium intermediate. The reaction conditions are generally mild, and the process is compatible with a wide range of alcohol substrates, including primary, secondary, and phenolic alcohols. This allows for the synthesis of various indazole-1-carboxylate esters. The process of converting a carboxylic acid derivative to an ester is a fundamental transformation in organic synthesis.

Table 2: Representative Esterification Reaction

| Alcohol Nucleophile | Product Structure | Typical Conditions |

| Primary Alcohol (R-OH) | Alkyl 5-bromo-1H-indazole-1-carboxylate | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine), 0°C to RT |

| Phenol (Ar-OH) | Aryl 5-bromo-1H-indazole-1-carboxylate | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine), 0°C to RT |

The high electrophilicity of the carbonyl chloride moiety extends its reactivity to other heteroatom nucleophiles, such as thiols (sulfur nucleophiles). The reaction with thiols yields thioesters, which are valuable synthetic intermediates. The principles of these reactions are similar to those of amidation and esterification, involving the nucleophilic attack of the heteroatom on the carbonyl carbon followed by the elimination of the chloride ion. The relative reactivity of different nucleophiles generally follows the order of their nucleophilicity, with primary amines being among the most reactive.

Transformations Involving the Bromo-Substituent

The bromine atom at the C-5 position of the indazole ring serves as a versatile handle for constructing carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. This functionalization is key to elaborating the indazole scaffold into more complex structures, particularly in the development of pharmaceutical agents.

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds. It involves the reaction of the aryl bromide (5-bromo-1H-indazole derivative) with an organoboronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids.

The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronate species (formed from the boronic acid and the base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Numerous studies have demonstrated the successful application of Suzuki couplings to 5-bromoindazole derivatives, highlighting the robustness of this method for C-5 functionalization.

Table 3: Examples of Palladium-Catalyzed Suzuki Coupling on 5-Bromoindazole Derivatives

| 5-Bromoindazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | |

| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Various aryl boronic acids | Pd(OAc)₂ | CsF | Dioxane/Water | N/A | |

| Bromo-indazole carboxamide | Various organoboronic acids | PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/Water | Good |

Heck Reaction: The Heck reaction provides a method for the arylation of alkenes, coupling the 5-bromoindazole moiety with an olefin in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming carbon-carbon bonds and introducing vinyl or substituted vinyl groups at the C-5 position. The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and forms a palladium-hydride species, which, upon reductive elimination with the base, regenerates the Pd(0) catalyst.

While aryl bromides are suitable substrates, the reaction can sometimes be challenging due to competing dehalogenation side reactions. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. The application of the Heck reaction has been demonstrated in the synthesis of complex molecules like Axitinib, starting from a dibromo-indazole precursor, which underscores its utility in functionalizing the indazole core.

Beyond the Suzuki and Heck reactions, the C-5 bromo substituent can participate in a variety of other metal-catalyzed transformations. These reactions further expand the synthetic utility of 5-bromo-1H-indazole-1-carbonyl chloride and its derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with primary or secondary amines. It is a key method for synthesizing N-aryl indazoles.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is used to install alkynyl substituents at the C-5 position.

Stille Coupling: This involves the reaction of the aryl bromide with an organostannane reagent in the presence of a palladium catalyst to form a C-C bond.

Cyanation: The bromo group can be displaced by a cyanide group, often using a palladium or copper catalyst, to introduce a nitrile functionality.

These diverse metal-catalyzed reactions allow for the targeted and efficient modification of the 5-position of the indazole ring, providing access to a wide range of derivatives for various applications, including medicinal chemistry and materials science.

Table of Mentioned Chemical Compounds

Chemo- and Regioselectivity in Reactions of 5-Bromo-1H-indazole-1-carbonylchloride

Chemoselectivity:

The primary site of nucleophilic attack on 5-bromo-1H-indazole-1-carbonyl chloride is the carbonyl carbon. Acyl chlorides are among the most reactive carboxylic acid derivatives, and reactions with a wide range of nucleophiles typically occur rapidly at this position. chemistrystudent.comlibretexts.org Other potentially reactive sites in the molecule, such as the C-Br bond or the C-H bonds of the aromatic system, are significantly less reactive under the conditions typically employed for nucleophilic acyl substitution. For instance, reactions like Suzuki or Heck coupling, which occur at the C-Br bond, require specific catalytic systems (e.g., palladium catalysts) and conditions that are distinct from those used for acyl chloride reactions. thieme-connect.de Similarly, C-H functionalization of the indazole ring is also a process that necessitates specific catalytic activation. nih.gov

Therefore, in the presence of common nucleophiles such as amines, alcohols, or organometallic reagents, the reaction will overwhelmingly favor substitution at the carbonyl chloride group. This high degree of chemoselectivity makes 5-bromo-1H-indazole-1-carbonyl chloride a useful building block for introducing the 5-bromo-1H-indazole-1-carbonyl moiety onto a variety of molecular scaffolds.

Regioselectivity:

The regioselectivity of reactions involving 5-bromo-1H-indazole-1-carbonyl chloride is straightforward, as the molecule is already functionalized at the N1 position of the indazole ring. The key reactive center is the exocyclic carbonyl group. In reactions with nucleophiles, the substitution occurs exclusively at this carbonyl carbon, leading to the formation of N1-acylated indazole derivatives.

The inherent tautomerism of the parent indazole ring, which can exist in 1H and 2H forms, is not a factor in the reactivity of this compound, as the N1 position is blocked by the carbonyl chloride group. nih.gov This pre-functionalization directs all nucleophilic attacks to the desired acyl group.

The following interactive table summarizes the expected products from the reaction of 5-bromo-1H-indazole-1-carbonyl chloride with various classes of nucleophiles, illustrating the chemo- and regioselectivity of these transformations.

| Nucleophile Class | Example Nucleophile | Product Type | General Reaction Scheme |

| Amines | Primary or Secondary Amine (R₂NH) | Amide | |

| Alcohols | Alcohol (ROH) | Ester | |

| Water | Water (H₂O) | Carboxylic Acid | |

| Carboxylates | Carboxylate Salt (RCOO⁻) | Anhydride (B1165640) | |

| Organometallics | Grignard Reagent (RMgX) | Ketone (or Tertiary Alcohol) |

Note: The reaction with organometallic reagents like Grignard reagents can sometimes lead to the formation of a tertiary alcohol through a second nucleophilic attack on the initially formed ketone.

Investigations into Reaction Mechanisms and Transition State Analysis

The reactions of 5-bromo-1H-indazole-1-carbonyl chloride with nucleophiles are classic examples of nucleophilic acyl substitution. masterorganicchemistry.combyjus.comlibretexts.org This type of reaction proceeds through a well-established multi-step mechanism.

Mechanism of Nucleophilic Acyl Substitution:

The generally accepted mechanism for the reaction of an acyl chloride with a nucleophile is the addition-elimination mechanism . libretexts.orgmasterorganicchemistry.com This process can be broken down into two key steps:

Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon of the 5-bromo-1H-indazole-1-carbonyl chloride. This leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate. In this intermediate, the carbon atom is sp³ hybridized, and the oxygen atom bears a negative charge. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is expelled as a good leaving group. The final product is the corresponding N-acylated indazole derivative. masterorganicchemistry.com

Transition State Analysis:

A theoretical investigation into the reaction of 5-bromo-1H-indazole-1-carbonyl chloride with a nucleophile would typically involve:

Mapping the Potential Energy Surface: Calculating the energies of the reactants, intermediates, transition states, and products.

Locating the Transition State: Identifying the highest energy point along the reaction coordinate that connects the reactants to the tetrahedral intermediate (for the addition step) and the intermediate to the products (for the elimination step).

Characterizing the Transition State: Analyzing the geometry of the transition state to understand the bonding changes occurring during the reaction. For the nucleophilic addition step, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon and a partially broken carbon-oxygen π-bond.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed, which provides insights into the reaction kinetics.

For example, in the reaction of a related compound, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with 2,3-diaminopyridine, computational studies were used to determine the interatomic distances in the transition state of the nucleophilic attack, providing a detailed picture of the reaction pathway. mdpi.com Similar computational approaches could provide valuable insights into the reactivity of 5-bromo-1H-indazole-1-carbonyl chloride.

Strategic Applications in Complex Molecule Construction

Utilization in the Synthesis of N1-Functionalized Indazole Derivatives

The primary utility of the N1-carbonyl chloride moiety is its function as a potent acylating agent. This group readily reacts with a variety of nucleophiles to install a stable carboxamide, ester, or related functional group at the N1 position of the indazole ring. This reaction is fundamental for creating N1-functionalized indazole derivatives, which are a common feature in many biologically active compounds.

The acylation process is typically efficient and proceeds under mild conditions. For instance, reaction with primary or secondary amines leads to the formation of N1-indazole-carboxamides, while reaction with alcohols yields N1-indazole-carboxylates. This reactivity provides a straightforward method for introducing a diverse range of substituents at this position, thereby modulating the steric and electronic properties of the indazole core. The bromo-substituent at the 5-position generally remains unaffected during this transformation, allowing for its use in subsequent synthetic steps.

Table 1: Synthesis of N1-Functionalized Indazole Derivatives This interactive table shows examples of N1-functionalization reactions using 5-bromo-1H-indazole-1-carbonylchloride.

| Nucleophile | Reagent Class | Resulting Functional Group at N1 | Product Class |

|---|---|---|---|

| R-NH₂ | Primary Amine | -C(O)NHR | N-Substituted Carboxamide |

| R₂NH | Secondary Amine | -C(O)NR₂ | N,N-Disubstituted Carboxamide |

| R-OH | Alcohol | -C(O)OR | Carboxylate Ester |

| H₂N-OH | Hydroxylamine | -C(O)NHOH | N-Hydroxycarboxamide |

| H₂N-NHR | Hydrazine (B178648) | -C(O)NHNHR | Hydrazide |

Building Block for Diverse Heterocyclic Systems Featuring the Indazole Core

The dual functionality of this compound makes it an exceptional building block for constructing more complex heterocyclic systems. The indazole nucleus is a "privileged structure" in medicinal chemistry, and the ability to elaborate upon it at two distinct points is synthetically powerful.

The C5-bromo group is a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination with amines can be employed to forge new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds at this position. thieme-connect.de These reactions can be performed before or after the functionalization at the N1-position, providing strategic flexibility in synthesis design. This sequential modification allows for the assembly of diverse molecular scaffolds centered around the indazole core, leading to novel heterocyclic systems with tailored properties.

Table 2: Orthogonal Reactivity for Building Heterocyclic Systems This interactive table illustrates the independent reactivity at the two key positions of the scaffold.

| Reactive Site | Reaction Type | Example Reagent | Bond Formed | Introduced Moiety |

|---|---|---|---|---|

| N1-Carbonyl Chloride | Nucleophilic Acyl Substitution | Aniline (PhNH₂) | N-C(O) | Phenylcarbamoyl |

| C5-Bromo | Suzuki Coupling | Phenylboronic Acid | C-C | Phenyl |

| C5-Bromo | Sonogashira Coupling | Phenylacetylene | C-C (alkyne) | Phenylethynyl |

| C5-Bromo | Buchwald-Hartwig Amination | Morpholine | C-N | Morpholinyl |

Role in Diversity-Oriented Synthesis and Combinatorial Library Generation for Chemical Exploration

Diversity-oriented synthesis (DOS) is a strategy that aims to create libraries of structurally diverse small molecules for high-throughput screening and chemical biology research. scispace.comrsc.org The orthogonal reactivity of this compound makes it an ideal scaffold for DOS and the generation of combinatorial libraries.

By using a "two-dimensional" diversification strategy, a large number of unique compounds can be rapidly synthesized from this single precursor. In this approach, a set of reactions is first performed at one site (e.g., Suzuki couplings at C5 with a variety of boronic acids). The resulting pool of intermediates is then subjected to a second set of reactions at the other site (e.g., amidation at N1 with a diverse set of amines). This matrix-based approach allows for the exponential expansion of chemical diversity from a small number of starting materials, facilitating the exploration of vast chemical space to identify novel bioactive agents. nih.gov

Table 3: Combinatorial Library Generation Example This interactive table demonstrates how a small set of reactants can generate a larger library of distinct products.

| Step 1: C5-Functionalization (Suzuki Coupling) | Step 2: N1-Functionalization (Amidation) with Piperidine | Step 2: N1-Functionalization (Amidation) with Benzylamine |

|---|---|---|

| Reactant: Phenylboronic Acid | Product A1: 1-(Piperidine-1-carbonyl)-5-phenyl-1H-indazole | Product A2: N-Benzyl-5-phenyl-1H-indazole-1-carboxamide |

| Reactant: Thiophene-2-boronic Acid | Product B1: 1-(Piperidine-1-carbonyl)-5-(thiophen-2-yl)-1H-indazole | Product B2: N-Benzyl-5-(thiophen-2-yl)-1H-indazole-1-carboxamide |

| Reactant: Pyridine-3-boronic Acid | Product C1: 1-(Piperidine-1-carbonyl)-5-(pyridin-3-yl)-1H-indazole | Product C2: N-Benzyl-5-(pyridin-3-yl)-1H-indazole-1-carboxamide |

Precursor for Advanced Synthetic Intermediates and Scaffolds in Organic Synthesis

Beyond its direct use in creating final compounds, this compound is a key starting material for producing advanced synthetic intermediates. The initial products derived from its reactions can contain functional groups that enable further, more complex transformations.

For example, a Sonogashira coupling at the C5-position can introduce a terminal alkyne. This alkyne can then participate in subsequent reactions such as click chemistry (cycloadditions) or further cross-coupling reactions, leading to highly complex and polycyclic systems. Similarly, the N1-acyl group can be chemically modified. For instance, reduction of an N1-carboxamide could yield an N1-aminomethyl group, or the entire N1-carbonyl moiety could be cleaved under specific conditions to regenerate the N-H of the parent indazole after it has served its purpose as a protecting or directing group. This multi-step potential allows chemists to build intricate molecular scaffolds that would be difficult to access through other synthetic routes.

Table 4: Transformation into Advanced Synthetic Intermediates This interactive table outlines how initial products can be further transformed.

| Initial Product from this compound | Subsequent Reaction | Resulting Advanced Intermediate |

|---|---|---|

| N-Propargyl-5-bromo-1H-indazole-1-carboxamide | Suzuki coupling with Phenylboronic Acid | N-Propargyl-5-phenyl-1H-indazole-1-carboxamide |

| 5-Ethynyl-1-(piperidin-1-carbonyl)-1H-indazole | Huisgen Cycloaddition with Benzyl Azide | 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-(piperidin-1-carbonyl)-1H-indazole |

| 5-Bromo-N-phenyl-1H-indazole-1-carboxamide | Hydrolysis (e.g., with NaOH) | 5-Bromo-N-phenyl-1H-indazole |

Future Research Directions and Unresolved Challenges for 5 Bromo 1h Indazole 1 Carbonyl Chloride

The continued exploration of 5-bromo-1H-indazole-1-carbonyl chloride and its derivatives holds significant promise for advancements in medicinal chemistry and materials science. nih.gov As a reactive intermediate, its potential is vast, yet several challenges and opportunities for future research remain. Key areas for investigation include the development of more sustainable synthetic methods, the discovery of novel chemical transformations, integration with modern synthetic technologies, and a deeper mechanistic understanding of its reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.